molecular formula C21H20N4O2S B2760401 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797852-86-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2760401
M. Wt: 392.48
InChI Key: ODNGMJZVVGSKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that has been identified in the context of research into novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Disposition and Metabolism Studies

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is explored for its pharmacokinetic properties, including disposition and metabolism. In a study, the disposition of a structurally related compound, SB-649868, was investigated in humans to understand its metabolic fate. It was found that the compound was extensively metabolized with principal elimination via feces, and only negligible amounts were excreted unchanged. Key metabolites were identified, providing insights into the compound's biotransformation processes (Renzulli et al., 2011).

Antimicrobial Applications

Research on derivatives of benzothiazole and piperidine, similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, has demonstrated promising antimicrobial properties. A study synthesized and evaluated a series of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal strains, suggesting potential utility in developing new antimicrobial agents (Anuse et al., 2019).

Supramolecular Gelators

A study explored N-(thiazol-2-yl)benzamide derivatives, related in structure to the target compound, for their potential as supramolecular gelators. The research found that certain derivatives could form gels with organic solvents, indicating their utility in materials science for creating stable gels with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anti-arrhythmic Activity

Compounds structurally related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide have been synthesized and evaluated for their potential anti-arrhythmic activity. The study highlights the importance of exploring piperidine-based derivatives for their cardiovascular therapeutic potential, indicating a promising area for further research into similar compounds (Abdel‐Aziz et al., 2009).

Antituberculosis Activity

A study focusing on thiazole-aminopiperidine hybrid analogues, which share a structural resemblance with the compound of interest, revealed significant antituberculosis activity. This research underlines the compound's potential in contributing to the development of new treatments for tuberculosis, showcasing the broad spectrum of applications that similar compounds can have in addressing global health challenges (Jeankumar et al., 2013).

Future Directions

The development of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 is an active area of research, given the therapeutic potential of these targets in the treatment of cardiovascular disease . Future research may focus on the optimization of these compounds to improve their potency and selectivity, as well as the exploration of their potential therapeutic applications.

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNGMJZVVGSKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.